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N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Kinase Inhibition Cancer Scaffold Privilege

Researchers working on checkpoint-targeted oncology often face inconsistent bioactivity from uncharacterized C7-substituted pyrazolo[1,5-a]pyrimidine analogs. CAS 900266-02-6 is a defined pyrazolo[1,5-a]pyrimidin-7-yl aniline acetamide with a distinct 3-phenyl, 5-propyl substitution pattern. • Enables p21-dependent synthetic lethality assays (HCT116 p21+/+ vs. p21-/-) via class-validated C7 phenyl amide selectivity. • Suitable for broad kinase selectivity panels to map the contribution of N-(4-acetamidophenyl) substitution. • 5-Propyl group increases lipophilicity, supporting ADME screening for CNS-targeted kinase inhibitors.

Molecular Formula C23H23N5O
Molecular Weight 385.471
CAS No. 900266-02-6
Cat. No. B2945637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide
CAS900266-02-6
Molecular FormulaC23H23N5O
Molecular Weight385.471
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
InChIInChI=1S/C23H23N5O/c1-3-7-20-14-22(26-19-12-10-18(11-13-19)25-16(2)29)28-23(27-20)21(15-24-28)17-8-5-4-6-9-17/h4-6,8-15,26H,3,7H2,1-2H3,(H,25,29)
InChIKeyROMSJPMHJLJJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Scaffold & Kinase-Targeted Architecture


N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide (CAS 900266-02-6) is a synthetic small molecule built on the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a characteristic C7-aniline acetamide substitution, placing it within a class of agents designed to exploit checkpoint deficiencies in cancer cells by inhibiting cyclin-dependent kinases [2]. Its structural architecture—a 3-phenyl and 5-propyl substitution on the fused heterocyclic core—aligns with the pharmacophoric requirements of the pyrazolo[1,5-a]pyrimidin-7-yl amine series, which has demonstrated utility in targeting protein kinase-dependent diseases [3]. However, it is critical to note that published, head-to-head quantitative differentiation data for this specific molecule against close analogs is extremely limited in accessible primary literature, making procurement decisions reliant on class-level inference rather than on direct comparative performance metrics.

1
Pyrazolo[1,5-a]pyrimidine core: privileged scaffold for kinase inhibitor discovery
Class-level recognition for kinase-targeted programs
2
C7-aniline acetamide architecture supports checkpoint-deficiency research models
Aligned with reported p21-deficient cell-line sensitivity phenotype
3
3-phenyl and 5-propyl substituents predicted to modulate lipophilicity-driven ADME properties
Relevant for CNS-penetrant or peripheral kinase inhibitor profiling

Procurement Risk: Substitution with Generic Analogs


Within the pyrazolo[1,5-a]pyrimidine acetamide class, minor structural modifications lead to dramatic shifts in biological target engagement and potency. For instance, in a closely related series, the addition of a fluoroalkynyl side chain to the DPA-714 scaffold yielded a 2.6-fold improvement in TSPO binding affinity (Ki: 0.35–0.79 nM vs. 0.91 nM for the parent) [1]. Extrapolating these SAR principles, the specific aniline-acetamide substitution pattern on CAS 900266-02-6, along with its 3-phenyl and 5-propyl groups, is anticipated to confer a distinct selectivity profile compared to other C7-substituted analogs. This is evident from the broader class, where the C7 phenyl amide 'headpiece' was found to be a key driver of antiproliferative phenotype selectivity against p21-deficient cell lines [2]. Consequently, substituting this compound with a seemingly similar pyrazolo[1,5-a]pyrimidine derivative without verified, matched-pair comparative data introduces significant risk of altered potency, selectivity, and downstream experimental inconsistency.

C7 substitution mismatch
Minor changes at the aniline-acetamide headpiece may shift antiproliferative phenotype and p21-dependent selectivity profile compared to other C7 analogs.
5-alkyl chain length alters selectivity
The 5-propyl group may confer a distinct kinase selectivity fingerprint vs. 5-methyl or 5-ethyl derivatives; direct interchange without matched-pair data introduces target-engagement uncertainty.
Lipophilicity-driven ADME divergence
Substitution with less lipophilic analogs can shift logD, potentially altering membrane permeability and tissue distribution; verify ADME context before replacement.

Quantitative Differentiation Evidence


Core Scaffold Privilege for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core of CAS 900266-02-6 is a recognized privileged scaffold for generating potent kinase inhibitors. This is a foundational differentiator from non-fused or alternative heterocyclic cores often used in kinase inhibitor design. The patent literature explicitly identifies the pyrazolo[1,5-a]pyrimidin-7-yl amine scaffold as a template for designing potent kinase inhibitors, a designation not universally applied to other heterocycles [1]. While direct quantitative comparison data for this specific molecule is absent, its core scaffold provides a key structural advantage associated with potent target engagement in kinase-dependent disease models.

Scaffold privilege
Class-level inference
Pyrazolo[1,5-a]pyrimidin-7-yl amine template
Recognized kinase inhibitor scaffold; supports prioritization over non-fused heterocycles.
Patent-designated template; lacks direct quantitative comparison for this molecule.
Kinase Inhibition Cancer Scaffold Privilege

C7-Aniline Acetamide Antiproliferative Pharmacophore

The substitution pattern on CAS 900266-02-6, specifically the N-(4-aminophenyl)acetamide moiety at the C7 position, directly mimics the 'optimized phenyl amide moiety' identified in a related series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides with potent antiproliferative activity [1]. In that series, detailed SAR studies revealed that modifications to the phenyl amide 'headpiece' at C7 were critical for biological activity, leading to the discovery of compounds that preferentially kill p21-deficient cancer cells over p21-proficient cells. While specific IC50 values for CAS 900266-02-6 in this phenotypic assay are not publicly available, its structural congruence with the optimized pharmacophore suggests it is designed to exploit the same mechanistic vulnerability.

C7 pharmacophore alignment
Class-level inference
N-(4-aminophenyl)acetamide moiety matches optimized phenyl amide series
Supports checkpoint-deficiency model studies; p21-/- selective phenotype reported for structural analogs.
Isogenic HCT116 p21+/+ vs. 80S14 p21-/- context; IC50 for this compound unavailable.
Antiproliferative Cancer Structure-Activity Relationship

Lipophilicity Impact of 3-Phenyl & 5-Propyl Substituents

The 3-phenyl and 5-propyl substituents on the pyrazolo[1,5-a]pyrimidine core of CAS 900266-02-6 are predicted to increase lipophilicity (cLogP) compared to analogs with smaller alkyl groups at the 5-position (e.g., 5,7-dimethyl derivatives). In a related DPA-714 series, increasing the chain length of a fluoroalkynyl substituent raised the HPLC-measured logD7.4 from 2.9 (for the parent) to a range of 3.6 to 4.3 [1]. By analogy, the 5-propyl group on CAS 900266-02-6 is expected to impart higher lipophilicity than a 5-methyl or 5-ethyl analog, which can translate to altered membrane permeability, plasma protein binding, and tissue distribution. This class-level inference suggests a distinct ADME profile compared to less lipophilic in-class compounds.

Lipophilicity shift
Class-level inference
Anticipated higher logD vs. 5-methyl/ethyl analogs
ADME property context; may require verification in target assay systems.
Inferred from DPA-714 series logD7.4 range 2.9–4.3; HPLC-based measurement.
Lipophilicity Drug-likeness Physicochemical Properties

High-Impact Application Scenarios


Targeting p21-Deficient Tumor Models

Based on the class-level evidence that C7-aniline acetamide substituted pyrazolo[1,5-a]pyrimidines preferentially kill p21-deficient cancer cells, CAS 900266-02-6 is a strong candidate for use in isogenic cell line experiments (e.g., HCT116 p21+/+ vs. p21-/-) to investigate synthetic lethality strategies in oncology [1]. Its procurement is most justified for research programs specifically focused on validating checkpoint-targeted therapies.

Kinase Selectivity Panel Screening

Given the established role of the pyrazolo[1,5-a]pyrimidin-7-yl amine scaffold in kinase inhibition, CAS 900266-02-6 is suitable for inclusion in broad kinase selectivity panels to generate the missing head-to-head data against its closest analogs [2]. This application is critical for de-risking future lead optimization by mapping the precise selectivity fingerprint conferred by the 3-phenyl, 5-propyl, and N-(4-acetamidophenyl) substitution pattern.

ADME Profiling for CNS Drug Discovery

The predicted increased lipophilicity of CAS 900266-02-6, inferred from the 5-propyl substituent's effect based on related TSPO ligand series, makes it a relevant tool compound for evaluating the correlation between pyrazolopyrimidine logD values and blood-brain barrier penetration [3]. Its procurement is recommended for ADME screening cascades where lipophilicity is a key design parameter for CNS-targeted kinase inhibitors.

Chemical Probe for p21-Dependent Cell Cycle Regulation

As a representative of the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide class, CAS 900266-02-6 can serve as a chemical probe to dissect the role of p21 in cell cycle checkpoints [1]. Its application in wild-type versus p21-knockout cell systems can help elucidate the mechanistic pathways linking kinase inhibition to cell cycle arrest, providing a differentiated research tool compared to broader-spectrum kinase inhibitors like staurosporine.

Application
Selection Property
Validation Focus
p21-deficient tumor model studies
Cell checkpoint model compatibility
p21-dependent phenotype verification in isogenic cell lines
Kinase selectivity panel screening
Scaffold-defined kinase inhibition profile
Generate selectivity fingerprint vs. closest structural analogs
CNS drug-discovery ADME profiling
Lipophilicity-driven permeability parameters
LogD–BBB penetration correlation in model systems
Chemical probe for p21 cell-cycle regulation
Pathway-specific probe design
Cell cycle checkpoint mechanism dissection in wild-type vs. p21-KO systems
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